molecular formula C30H44O3 B1199286 Wilforlide B CAS No. 84104-70-1

Wilforlide B

Cat. No. B1199286
CAS RN: 84104-70-1
M. Wt: 452.7 g/mol
InChI Key: SNNNDALPPUPEKW-RSWVLDSRSA-N
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Description

Synthesis Analysis

The synthesis of Wilforlide B has been achieved through several innovative approaches. The first enantioselective syntheses of wilforonide, a closely related compound, utilized chiral auxiliaries derived from the same chiral source, (R)-pulegone, demonstrating the possibility of synthesizing complex triterpenoids with high enantiomeric excess (Yang & Xu, 2001). The total synthesis of the tricyclic humulanolide wilfolide B, which is closely related to Wilforlide B, was accomplished through radical cyclization and ring-closing metathesis, showcasing the complexity of synthesizing such triterpenoids (Abe et al., 2019).

Molecular Structure Analysis

The molecular structure of Wilforlide B and related compounds is characterized by a complex tricyclic framework. The absolute configuration of natural wilforonide, which shares structural similarities with Wilforlide B, has been established, providing insights into the stereochemistry of these molecules (Yang & Xu, 2001).

Chemical Reactions and Properties

Wilforlide B undergoes various chemical reactions that highlight its reactive nature and potential for further chemical modifications. The methodologies for the synthesis of Wilforlide B and similar compounds involve key reactions such as oxidative radical cyclization and ring-closing metathesis, which are crucial for constructing the tricyclic skeleton of these molecules (Abe et al., 2019).

Physical Properties Analysis

The physical properties of Wilforlide B, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in various environments. While specific studies on the physical properties of Wilforlide B were not identified in this search, related compounds have been analyzed for their physical and chemical characteristics, providing a basis for understanding Wilforlide B's properties.

Chemical Properties Analysis

Wilforlide B's chemical properties, including its reactivity, stability, and interactions with other molecules, are critical for its potential applications in various fields. The synthesis and structural analysis of Wilforlide B and related compounds offer insights into their chemical behavior and potential for biological activity (Yang & Xu, 2001), (Abe et al., 2019).

Scientific Research Applications

  • HPLC Method Development for Wilforlide Determination : A method was established for determining the content of wilforlide in Tripterygium wilfordii from different areas using high-performance liquid chromatography (HPLC). This method is simple, accurate, reproducible, and suitable for content determination and quality control of wilforlide in T. wilfordii and related preparations (H. Zhang, 2014).

  • LC-MS/MS Determination in Biological Samples : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to determine triptolide and wilforlide A in biological samples. This method is suitable for analyzing these components in various biological samples and could support forensic identification, clinical diagnosis, and treatment of Tripterygium wilfordii Hook. f. poisoning (J. Zhai & Wei Liu, 2015).

  • Bioavailability and Pharmacokinetics of Wilforlide A : A study on the bioavailability and pharmacokinetics of wilforlide A (WA) in mice found that WA, when given orally, is poorly absorbed. This finding is important for evaluating WA as a quality control marker for Tripterygium wilfordii Hook F products and for future clinical efficacy studies (Zhijun Wang et al., 2018).

  • Liquid-Liquid Chromatography for Sample Pretreatment : A method combining liquid-liquid chromatography and conventional liquid chromatography was developed for quantitative determination of wilforlide A in traditional Chinese medicine. This method showed advantages of complete recovery of the target component in sample pretreatment and good repeatability (Shanshan Zhao et al., 2020).

  • Chemical Constituents of Tripterygium wilfordii : A study on the chemical constituents of Tripterygium wilfordii identified various compounds, including wilforlide B. Some compounds exhibited mild cytotoxic activity against human cell lines, indicating potential therapeutic applications (J.-H. Yang et al., 2006).

  • Modulation of Absorption of Triptolide and Tripterine : Research on the modulation of Panax notoginseng on the absorption of triptolide and tripterine from Tripterygium wilfordii in the rat intestine showed that Panax notoginseng could influence the absorption of these compounds, potentially impacting their therapeutic and toxic effects (Yiqun Li et al., 2018).

  • Insecticidal Action of Wilforine : A study on the insecticidal action of wilforine, related to wilforlide, on Mythimna separata (Walker) demonstrated significant lethal mechanisms, suggesting its potential application as a botanical insecticide (Shujie Ma et al., 2021).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas, or vapors of Wilforlide B . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

(1R,2R,5S,6R,9R,14R,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-21,23H,9-17H2,1-7H3/t19-,20-,21+,23+,26+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNNDALPPUPEKW-RSWVLDSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901004387
Record name 22,29-Epoxyolean-12-ene-3,29-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901004387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wilforlide B

CAS RN

84104-70-1
Record name Wilforlide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084104701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22,29-Epoxyolean-12-ene-3,29-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901004387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
JH Yang, SD Luo, YS Wang, JF Zhao… - Journal of Asian …, 2006 - Taylor & Francis
… , tripterfrielanons A (1) and B (2), along with six known triterpenoids, friedelin (3), canophyllal (4), canophyllalic acid (5), 3-oxo-29-hydroxyfriedelane (6), wilforlide A (7), wilforlide B (8), …
Number of citations: 34 www.tandfonline.com
L Jiang, Y Tu, W Dai, L Yuan - Journal of Chinese …, 2023 - search.ebscohost.com
… According to the NMR and MS analysis, sixteen compounds were identified as wilforlide A (1), wilforlide B (2), 3β,22α-dihydroxyolean12-en-29-oic acid (3), 22α-hydroxy-3-oxoolean-12-…
Number of citations: 0 search.ebscohost.com
K Zhao, S Sun, H Wang, L Wang, G Qin, J Fan… - Bioorganic …, 2021 - Elsevier
… (7), echinochlorin D (5), and wilforlide B (12), whereas other compounds had weak α-… Meanwhile, echinochlorin D (5) and wilforlide B (12) exhibited moderate effects with IC 50 …
Number of citations: 11 www.sciencedirect.com
J Tang, JZ Hu, YL Chen, TT Zhao… - Journal of Asian …, 2023 - Taylor & Francis
… sesquiterpenes chiapen T (1) and chiapen U (2), along with chiapen A (3), 1β-hydroxy-2β,6α,12-triacetoxy-8β-(β-nicotinoyloxy)-9β-(benzoyloxy)-β-dihydroagarofuran (4), wilforlide B (5)…
Number of citations: 4 www.tandfonline.com
P Su, Q Cheng, X Wang, X Cheng… - Biomedical …, 2014 - Wiley Online Library
… Another four compounds were tentatively identified as triptonoterpenol, triptonoterpene, 22β-hydroxy-3-oxoolean-12-en-29-oic acid and wilforlide B, based on their UV and mass …
F Zeng, W Wang, S Guan, C Cheng, M Yang… - Planta …, 2013 - thieme-connect.com
… (7), triptonoterpene (8), wilfortrine (9), wilfordine E (10), peritassine A (11), wilfordinine D (12), wilforine (13), demethylastral (14), cangoronine (15), wilforic acid F (16), and wilforlide B (…
Number of citations: 20 www.thieme-connect.com
XL Luo, Q Shao, HB Qu, Y Cheng - Journal of separation …, 2007 - Wiley Online Library
… The tender root contained higher concentrations of triptolide, tripchlorolide, demethylzelastral, and wilforlide B than any other part of the herb. Correspondingly, the root bark contained …
M Su, W Zhou, J Lan, B Di… - Journal of Separation …, 2015 - Wiley Online Library
… as three major groups, including diterpenoids (triptolide, tripdilide, triptriolide, epitriptriolide, tripchlorolide, triptonide, and so on), triterpenoids (tripterine, wilforlide A and wilforlide B, and …
Q Qian, Y Gao, G Xun, X Wang, J Ge, H Zhang… - Applied Biochemistry …, 2022 - Springer
Tripterygium Glycosides Tablets (TGT) has shown obvious anti-rheumatoid arthritis (RA) effects accompanied by hepatotoxicity. Despite that many studies looked at TGT’s anti-RA or …
Number of citations: 6 link.springer.com
S Jian-hua, Z Bing-nan - Journal of Integrative Plant Biology, 1992 - jipb.net
… 经波谱 分析和化学转化,鉴定为雷公藤内酯甲(wilforlide A 1),雷公藤内酯(wilforlide B 2),黑蔓内酯(regelide 3),36一羟基一11,13(18)一齐墩果二烯(36一… 分别被鉴定为 wilforlide A,wilforlide B和 …
Number of citations: 3 www.jipb.net

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